2-Azidoethan-1-amine hydrochloride
Overview
Description
2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C₂H₇ClN₄ and a molecular weight of 122.56 g/mol . It is a derivative of ethylamine, where an azido group replaces one of the hydrogen atoms on the ethylamine chain. This compound is often used in various chemical reactions and research applications due to its unique properties.
Mechanism of Action
Target of Action
2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .
Result of Action
The primary result of the action of this compound is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Azidoethan-1-amine hydrochloride plays a crucial role in biochemical reactions due to its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages. For instance, it can be used to label proteins with fluorescent tags, enabling the study of protein localization and interactions . The nature of these interactions is typically covalent, ensuring the stability and specificity of the modifications.
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modifying proteins involved in critical cellular processes. For example, when used in click chemistry, it can label cell surface proteins, thereby affecting cell signaling pathways and gene expression. Studies have shown that this compound can be used to track protein dynamics and interactions within cells, providing insights into cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules. Additionally, this compound can inhibit or activate enzymes by covalently modifying active site residues, thereby altering their activity and affecting downstream cellular processes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time are critical for its use in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that this compound maintains its labeling efficiency and specificity in both in vitro and in vivo experiments, although periodic verification of its activity is recommended .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it effectively labels target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling without detrimental effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, it can inhibit enzymes in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it can be targeted to mitochondria or the endoplasmic reticulum, where it can modify resident proteins and influence organelle function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azidoethan-1-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethylamine with sodium azide in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- Ethylamine is reacted with sodium azide to form 2-azidoethylamine.
- The resulting 2-azidoethylamine is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in a controlled environment to prevent any hazardous reactions due to the presence of the azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azidoethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Reduction Reactions: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: Copper(I) catalysts are often used in cycloaddition reactions involving azides.
Major Products Formed
Substitution Reactions: The major products are substituted ethylamines.
Reduction Reactions: The major product is ethylamine.
Cycloaddition Reactions: The major products are triazoles.
Scientific Research Applications
2-Azidoethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in bioconjugation techniques, where it helps in labeling biomolecules for detection and analysis.
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Azidoethylamine: Similar to 2-azidoethan-1-amine hydrochloride but without the hydrochloride group.
Ethylamine: The parent compound of this compound, lacking the azido group.
Azidomethylamine: A similar compound with an azido group attached to a methylamine chain.
Uniqueness
This compound is unique due to the presence of both the azido group and the hydrochloride group. This combination makes it highly reactive and soluble in water, making it suitable for various chemical and biological applications. Its ability to participate in cycloaddition reactions and form stable triazole rings sets it apart from other similar compounds .
Properties
IUPAC Name |
2-azidoethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLBROICENPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118508-67-1 | |
Record name | 2-azidoethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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